molecular formula C13H18N4OS2 B5806532 1-Phenyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea

1-Phenyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea

Cat. No.: B5806532
M. Wt: 310.4 g/mol
InChI Key: YEBYZSXHTOUBFS-UHFFFAOYSA-N
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Properties

IUPAC Name

1-phenyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS2/c18-12(10-17-6-8-20-9-7-17)15-16-13(19)14-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,18)(H2,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBYZSXHTOUBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(=O)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea typically involves the reaction of phenyl isothiocyanate with 2-thiomorpholin-4-ylacetic acid hydrazide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Exhibits antibacterial and antifungal properties, making it useful in the development of new antimicrobial agents.

    Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the production of dyes, elastomers, and other industrial materials

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea is unique due to its specific combination of phenyl and thiomorpholine groups, which confer distinct chemical and biological properties.

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